
N'-(2,2-dimethylpropanoyl)-3,4-dimethoxybenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(2,2-dimethylpropanoyl)-3,4-dimethoxybenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a hydrazide functional group attached to a benzene ring substituted with two methoxy groups and a 2,2-dimethylpropanoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,2-dimethylpropanoyl)-3,4-dimethoxybenzohydrazide typically involves the reaction of 3,4-dimethoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 2,2-dimethylpropanoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of an organic solvent such as dichloromethane or chloroform and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of N’-(2,2-dimethylpropanoyl)-3,4-dimethoxybenzohydrazide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
化学反応の分析
Types of Reactions
N’-(2,2-dimethylpropanoyl)-3,4-dimethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the benzene ring can be oxidized to form corresponding quinones.
Reduction: The hydrazide group can be reduced to form the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using acyl or alkyl halides in the presence of a Lewis acid like aluminum chloride.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzene derivatives.
科学的研究の応用
N’-(2,2-dimethylpropanoyl)-3,4-dimethoxybenzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N’-(2,2-dimethylpropanoyl)-3,4-dimethoxybenzohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved can include the inhibition of signal transduction processes or the modulation of gene expression.
類似化合物との比較
Similar Compounds
- N’-(2,2-dimethylpropanoyl)isonicotinohydrazide
- N’-(2,2-dimethylpropanoyl)-4-methoxybenzohydrazide
- N’-(2,2-dimethylpropanoyl)-3,4-dihydroxybenzohydrazide
Uniqueness
N’-(2,2-dimethylpropanoyl)-3,4-dimethoxybenzohydrazide is unique due to the presence of both methoxy groups on the benzene ring, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its solubility and potentially improve its bioavailability compared to similar compounds.
特性
IUPAC Name |
N'-(2,2-dimethylpropanoyl)-3,4-dimethoxybenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)13(18)16-15-12(17)9-6-7-10(19-4)11(8-9)20-5/h6-8H,1-5H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFXGBJDXIZOBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NNC(=O)C1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(tert-butyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5825369.png)
![3-(3-chlorophenyl)-6-ethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5825377.png)
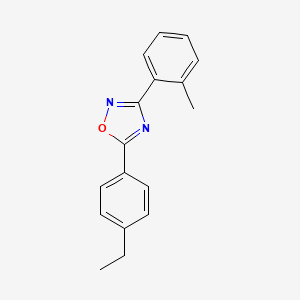
![2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-4,5-dimethyl-1H-benzimidazole](/img/structure/B5825388.png)
![Ethyl 5-methyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxylate](/img/structure/B5825395.png)
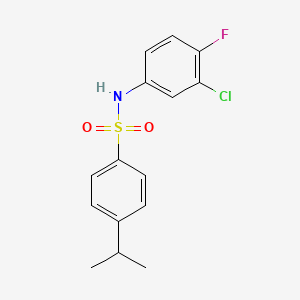
![N-{2-[(4-methylphenyl)amino]-2-oxoethyl}-4-nitrobenzamide](/img/structure/B5825408.png)
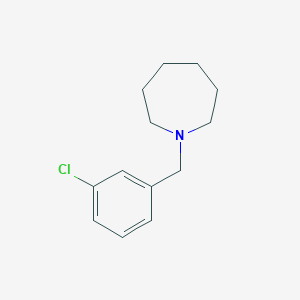
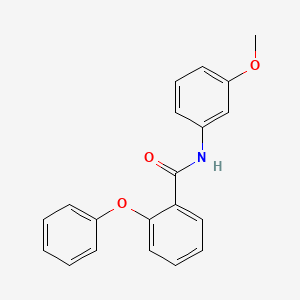
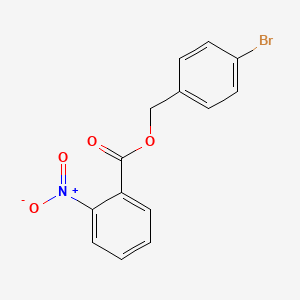
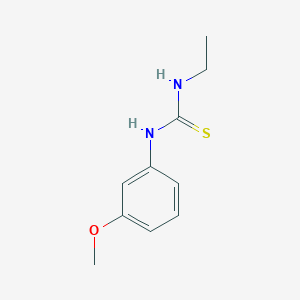
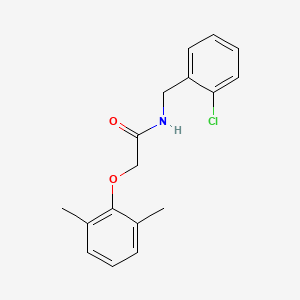
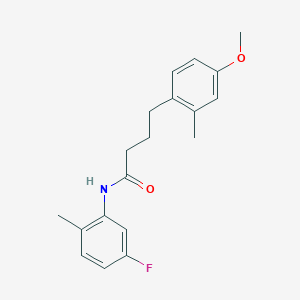
![2-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-5-nitroaniline](/img/structure/B5825478.png)
